Product packaging for (S)-4-(1-Aminoethyl)pyridin-2-amine(Cat. No.:)

(S)-4-(1-Aminoethyl)pyridin-2-amine

Cat. No.: B13121956
M. Wt: 137.18 g/mol
InChI Key: SNGUWLZYTZKVAD-YFKPBYRVSA-N
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Description

(S)-4-(1-Aminoethyl)pyridin-2-amine is a chiral amine compound of interest in pharmaceutical and organic synthesis research. With the molecular formula C 7 H 11 N 3 and a molecular weight of 137.18 g/mol, it serves as a valuable enantiopure building block . Chiral amines like this one are critical intermediates in the development of active pharmaceutical ingredients (APIs). The 2-aminopyridine moiety is a common pharmacophore found in molecules designed to inhibit specific biological targets. Related chiral amine compounds are extensively used in the synthesis of novel anti-tumor drugs, such as Tropomyosin receptor kinase (TRK) inhibitors, highlighting the potential research value of this chemical scaffold . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B13121956 (S)-4-(1-Aminoethyl)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]pyridin-2-amine

InChI

InChI=1S/C7H11N3/c1-5(8)6-2-3-10-7(9)4-6/h2-5H,8H2,1H3,(H2,9,10)/t5-/m0/s1

InChI Key

SNGUWLZYTZKVAD-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=NC=C1)N)N

Canonical SMILES

CC(C1=CC(=NC=C1)N)N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to S 4 1 Aminoethyl Pyridin 2 Amine

Retrosynthetic Analysis of the (S)-4-(1-Aminoethyl)pyridin-2-amine Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points. The primary disconnections can be made at the carbon-nitrogen bond of the chiral ethylamine (B1201723) side chain or within the pyridine (B92270) ring itself. amazonaws.comyoutube.com Breaking the bond between the pyridine ring and the ethylamine side chain suggests a precursor such as a 4-acetyl-2-aminopyridine, which could then undergo reductive amination. youtube.comyoutube.com Alternatively, a 4-substituted pyridine could be coupled with a chiral amine equivalent.

A deeper disconnection involves the synthesis of the 2-aminopyridine (B139424) ring. This could be approached by constructing the ring from acyclic precursors or by functionalizing a pre-existing pyridine ring. amazonaws.com The choice of strategy often depends on the availability of starting materials and the desired efficiency and stereocontrol.

Established Synthetic Routes for Aminopyridine Skeletons Applicable to the Target Compound

The synthesis of the 2-aminopyridine skeleton is a well-established area of heterocyclic chemistry, with several robust methods available.

Cyclization Reactions in Pyridine Ring Construction

The de novo synthesis of pyridine rings through cyclization reactions offers a powerful way to build the core structure. nih.gov One common method is the Hantzsch pyridine synthesis, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. youtube.com While versatile, this method typically produces 1,4-dihydropyridines that require a subsequent oxidation step to yield the aromatic pyridine ring.

Another significant approach is the [2+2+2] cycloaddition reaction catalyzed by transition metals, which can assemble pyridines from nitriles and alkynes. nih.govrsc.orgacs.orgacsgcipr.org This method is highly convergent and atom-economical. Cobalt and rhodium are common catalysts for this transformation. youtube.comrsc.org The regioselectivity of the cycloaddition can be controlled to afford specific substitution patterns on the pyridine ring. rsc.org Furthermore, recent advances have enabled the use of chiral catalysts to achieve enantioselective synthesis of chiral pyridines. nih.gov

Multicomponent reactions provide an efficient one-pot synthesis of highly substituted 2-aminopyridines. nih.gov For instance, the reaction of enaminones, malononitrile, and a primary amine can yield 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions. nih.gov A proposed mechanism involves an initial Knoevenagel condensation, followed by Michael addition and subsequent cyclization and aromatization. nih.gov Another strategy involves the [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine (B1172632) to form multi-substituted 2-aminopyridines. researchgate.net

Cyclization Strategy Key Reactants Catalyst/Conditions Key Features
Hantzsch Synthesisβ-dicarbonyl, aldehyde, ammoniaTypically acid or base catalyzed, followed by oxidationForms 1,4-dihydropyridine (B1200194) intermediate
[2+2+2] CycloadditionAlkynes, NitrilesTransition metals (e.g., Co, Rh)High atom economy, convergent
Multicomponent ReactionEnaminones, malononitrile, primary aminesSolvent-free, heatingEfficient, one-pot synthesis
[5C + 1N] Annulation2,4-Pentadienenitriles, hydroxylamineMild conditionsForms multi-substituted products researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing amine groups onto a pyridine ring. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring, forming a high-energy intermediate (Meisenheimer complex), followed by the departure of a leaving group. youtube.comstackexchange.com

For the synthesis of 2-aminopyridines, a halogenated pyridine, such as 2-chloropyridine (B119429) or 2-fluoropyridine, can be treated with an amine nucleophile. youtube.com The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen. Halogens at the 2- and 4-positions are more readily displaced because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comyoutube.comvaia.com The reaction often requires heating. youtube.com

The choice of leaving group can also be important. While fluoride (B91410) is often the best leaving group in SNAr reactions due to the high electronegativity of the carbon to which it is attached, chlorides are also commonly used. nih.gov In some cases, SNAr reactions can be performed in water with the assistance of reagents like potassium fluoride, and surprisingly, some transformations previously thought to require transition metal catalysis can proceed without it under these conditions. researchgate.net

Halogen Position Relative Reactivity Reason for Reactivity
2- (ortho)HighStabilization of the anionic intermediate by the nitrogen atom. stackexchange.comyoutube.com
3- (meta)LowThe negative charge cannot be delocalized onto the nitrogen atom. stackexchange.com
4- (para)HighStabilization of the anionic intermediate by the nitrogen atom. stackexchange.comyoutube.com

Transition Metal-Catalyzed Coupling Reactions for Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-nitrogen bonds in modern organic synthesis. nih.govnih.gov These methods offer mild reaction conditions and broad functional group tolerance.

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example used for the amination of aryl halides, including halopyridines. This reaction typically employs a palladium catalyst in the presence of a phosphine (B1218219) ligand and a base. It allows for the coupling of a wide range of amines with halopyridines to produce aminopyridines.

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, are another important strategy. While older procedures required harsh conditions, modern methods utilize ligands that facilitate the reaction under milder temperatures.

Transition metal catalysis can also be employed for the direct C-H amination of pyridine, offering a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring with a halogen. nih.gov These reactions often involve rhodium, iridium, or palladium catalysts and proceed through various mechanisms, including nitrene insertion. nih.govubc.ca

Coupling Reaction Catalyst System Key Features
Buchwald-Hartwig AminationPalladium catalyst, phosphine ligand, baseMild conditions, broad substrate scope
Ullmann-Type CouplingCopper catalyst, ligandSuitable for various amine nucleophiles
Direct C-H AminationRhodium, Iridium, or Palladium catalystAtom-economical, avoids pre-functionalization nih.gov

Reductive Cyclization Approaches to Pyridine Derivatives

Reductive cyclization offers an alternative pathway to pyridine derivatives. One such method involves the synthesis of strained pyridine-containing macrocycles via a tin-mediated reductive aromatization. nih.gov Although this specific example leads to a macrocyclic compound, the underlying principle of forming the aromatic ring through a reductive step can be applied more broadly. Another approach involves the C-H alkenylation/electrocyclization/aromatization sequence from alkynes and α,β-unsaturated imines, which proceeds through a dihydropyridine (B1217469) intermediate. nih.gov

Enantioselective Synthesis of Chiral α-Aminoethyl Pyridines

The introduction of the chiral (S)-α-aminoethyl group is a critical step in the synthesis of the target molecule. Several strategies can be employed to achieve high enantioselectivity.

One powerful method is the use of a chiral auxiliary. For example, pyridine-2-carboxaldehyde can be condensed with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral sulfinylimine. youtube.com Diastereoselective addition of a methyl nucleophile (e.g., methylmagnesium bromide) to this imine, followed by acidic removal of the sulfinyl group, yields the desired chiral amine with high enantiomeric excess. youtube.com The stereochemical outcome is controlled by the chirality of the sulfinamide auxiliary. youtube.com

Asymmetric hydrogenation of a suitable prochiral precursor is another highly effective approach. acs.org For instance, an N-aryl imine derived from a 4-acetylpyridine (B144475) could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand. acs.orgrsc.org This method can provide high yields and excellent enantioselectivities. Nickel-catalyzed asymmetric hydrogenation has also emerged as a viable alternative using P-stereogenic ligands. acs.org

Furthermore, palladium-catalyzed enantioselective C-H arylation has been used to synthesize chiral α-amino acids, a strategy that could potentially be adapted for the synthesis of chiral α-aminoethyl pyridines. rsc.org

Enantioselective Strategy Key Precursor/Reagent Stereocontrol Element
Chiral AuxiliaryPyridine-2-carboxaldehyde, chiral sulfinamideChiral sulfinamide auxiliary youtube.com
Asymmetric HydrogenationN-Aryl imine of 4-acetylpyridineChiral transition metal catalyst (e.g., Rh, Ir, Ni) acs.org
Asymmetric C-H FunctionalizationN-Protected amino acid derivativeChiral ligand rsc.org

Asymmetric Catalysis in Chiral Center Formation

Asymmetric catalysis offers a direct and atom-economical route to this compound by converting the prochiral ketone, 1-(2-aminopyridin-4-yl)ethan-1-one, or a derived imine, into the desired chiral amine using a small amount of a chiral catalyst.

A highly effective method is the asymmetric reductive amination (ARA) . This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, followed by enantioselective reduction. A notable study demonstrated the highly enantioselective direct asymmetric reductive amination of various 2-acetyl-6-substituted pyridines using ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source. nih.govresearchgate.net This reaction is catalyzed by a commercially available ruthenium complex, Ru(OAc)₂{(S)-BINAP}, under hydrogen pressure, achieving excellent enantioselectivities (up to >99% ee). nih.govresearchgate.net Adapting this protocol to 1-(2-aminopyridin-4-yl)ethan-1-one represents a promising and direct pathway to the target compound.

CatalystLigandNitrogen SourcePressure (H₂)YieldEnantiomeric Excess (ee)Reference
Ru(OAc)₂(S)-BINAPNH₄OCOCF₃0.8 MPaHigh94.6% to >99.9% nih.govresearchgate.net
Chiral Iridium ComplexPyridine-derived half-sandwichFormic Acid/TriethylamineN/AHighHigh digitellinc.com

Table 1: Representative Catalytic Systems for Asymmetric Reductive Amination of Acetylpyridines.

Another powerful strategy is the catalytic asymmetric hydrogenation of a pre-formed prochiral imine or enamine. Chiral transition metal complexes, particularly those based on iridium or rhodium with chiral phosphine ligands, are adept at this transformation. rsc.orgwikipedia.org The Kagan-Horner-Knowles asymmetric hydrogenation is a foundational example of this approach, utilizing chiral rhodium-phosphine complexes. wikipedia.org

Chiral Auxiliary-Mediated Synthetic Pathways

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. semanticscholar.org After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered.

For the synthesis of chiral amines, sulfinamides, such as (R)- or (S)-tert-butanesulfinamide, are particularly effective chiral auxiliaries. A plausible route for this compound would involve:

Condensation: Reaction of 1-(2-aminopyridin-4-yl)ethan-1-one with (S)-tert-butanesulfinamide, often catalyzed by a Lewis acid like Ti(OEt)₄, to form the corresponding (S)-N-sulfinylimine.

Diastereoselective Reduction: The C=N bond of the sulfinylimine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reagent (e.g., NaBH₄) to the opposite face, thereby creating the new stereocenter with high diastereoselectivity.

Auxiliary Cleavage: The sulfinyl group is removed under acidic conditions (e.g., HCl in an alcohol solvent) to yield the desired primary amine, this compound, as its hydrochloride salt.

This strategy has been successfully applied to the synthesis of the isomeric (S)-1-(pyridin-2-yl)ethan-1-amine, highlighting its applicability to this class of compounds.

Enzymatic Biotransformations for Stereoselective Synthesis

Biocatalysis, utilizing enzymes, offers a green and highly selective alternative for producing enantiopure amines under mild reaction conditions. researchgate.net Two primary enzymatic strategies are applicable here: kinetic resolution and asymmetric synthesis.

Kinetic Resolution: This method involves the resolution of a racemic mixture of 4-(1-aminoethyl)pyridin-2-amine (B12327400). A lipase (B570770), such as Candida antarctica lipase B (CAL-B), can be used to selectively acylate one of the enantiomers in the presence of an acyl donor (e.g., ethyl acetate). For instance, the lipase might preferentially acylate the (R)-amine, leaving the unreacted (S)-amine with high enantiomeric purity. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.

Asymmetric Synthesis (Transamination): A more direct biocatalytic route involves the use of a transaminase (also known as an aminotransferase). These enzymes can catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone. By selecting an appropriate (S)-selective ω-transaminase, 1-(2-aminopyridin-4-yl)ethan-1-one could be directly converted into this compound with high enantiomeric excess and potentially near-quantitative yield. researchgate.net

Chromatographic and Crystallization-Based Enantiomeric Resolution Techniques

When a racemic mixture of 4-(1-aminoethyl)pyridin-2-amine is synthesized, its separation into individual enantiomers is required. This process is known as chiral resolution.

Crystallization of Diastereomeric Salts: This classical resolution technique is a mainstay of industrial-scale chiral separations. rsc.org It involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent.

Salt Formation: The racemic amine is treated with an enantiopure acid, such as (+)-tartaric acid, (-)-mandelic acid, or a derivative thereof. This reaction forms a mixture of two diastereomeric salts: [(S)-amine·(+)-acid] and [(R)-amine·(+)-acid].

Separation: Diastereomers have different physical properties, including solubility. rsc.org By carefully choosing the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize while the other remains in solution.

Liberation of the Amine: After separating the crystallized salt by filtration, the pure enantiomer of the amine is liberated by treatment with a base to neutralize the resolving agent.

Preparative Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) column to separate the enantiomers. The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute separately. While highly effective at achieving excellent enantiomeric purity, this method is often more expensive and complex to scale up compared to diastereomeric salt crystallization.

Optimization and Mechanistic Elucidation of Specific Synthetic Pathways for this compound

Reaction Condition Optimization for Yield and Stereoselectivity

Optimizing any of the aforementioned synthetic routes is crucial for developing a practical and efficient process, particularly for large-scale production. The primary goals are to maximize the chemical yield and the enantiomeric excess (ee) of the desired (S)-enantiomer.

ParameterAsymmetric CatalysisChiral AuxiliaryEnzymatic ResolutionDiastereomeric Salt Resolution
Catalyst/Auxiliary Loading Minimized to reduce cost, typically 0.1-5 mol%.Stoichiometric, but recovery is important.Minimized based on enzyme activity and stability.Sub-stoichiometric amounts of resolving agent can sometimes be effective. nih.gov
Solvent Can significantly impact solubility, catalyst activity, and stereoselectivity. Aprotic solvents like THF, toluene, or CH₂Cl₂ are common.Aprotic solvents are typical to avoid reaction with reagents.Often aqueous buffers, but can include co-solvents or ionic liquids to improve substrate solubility.Crucial for creating the necessary solubility difference between diastereomeric salts.
Temperature Lower temperatures often increase enantioselectivity but may slow reaction rates.Reductions are often performed at low temperatures (-78 to 0 °C) to maximize diastereoselectivity.Must be within the enzyme's optimal functional range to avoid denaturation.Controlled cooling profiles are essential for effective crystallization.
Pressure (for Hydrogenation) Higher H₂ pressure can increase reaction rate but may affect selectivity.Not applicable.Not applicable.Not applicable.
Additives Lewis or Brønsted acids can accelerate imine formation in reductive aminations. liv.ac.ukLewis acids (e.g., Ti(OEt)₄) are often used to promote condensation.pH buffers and co-factors (e.g., NAD(P)H for some enzymes) are critical.Additives can sometimes influence crystal habit and improve separation.

Table 2: Key Parameters for Optimization of Synthetic Pathways.

For instance, in the asymmetric reductive amination, a screening process would evaluate different chiral ligands, metal precursors, solvents, and the effect of additives like iodine or titanium(IV) isopropoxide, which can act as a water scavenger and Lewis acid to promote imine formation. liv.ac.uk Similarly, for diastereomeric salt resolution, extensive screening of various chiral acids and solvent systems (including binary or ternary mixtures) is performed to identify conditions that give the best separation efficiency and yield. rsc.org

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanism is fundamental to rational optimization and troubleshooting of a synthetic pathway. For the stereoselective synthesis of this compound, the key mechanistic question is how the chiral information is transferred to create the stereocenter.

In transition metal-catalyzed asymmetric hydrogenation , the substrate (an imine or enamine) coordinates to the chiral metal complex. The chiral ligand, for example (S)-BINAP, creates a chiral environment around the metal center. This forces the substrate to bind in a specific orientation, leading to the delivery of hydrogen to one face of the C=N double bond preferentially, thus forming one enantiomer in excess. The precise mechanism often involves the formation of key intermediates such as metal-hydride complexes and coordinated iminium species.

For chiral auxiliary-controlled reactions , the stereochemical outcome is dictated by steric hindrance. In the reduction of an (S)-tert-butylsulfinylimine, the transition state is believed to adopt a conformation that minimizes steric clash between the incoming hydride reagent and the bulky auxiliary. The sulfinyl group directs the nucleophile to the less hindered face of the imine, leading to a predictable stereochemical outcome.

In enzymatic reactions , the high selectivity arises from the precisely shaped active site of the enzyme. The substrate binds to the active site in a specific orientation through a network of interactions (hydrogen bonds, hydrophobic interactions, etc.). This locks the substrate in place, allowing the catalytic residues of the enzyme to perform the chemical transformation on only one face of the prochiral ketone or to selectively bind to only one enantiomer of the racemic amine.

Derivatization and Diversification Strategies for the this compound Core

The this compound scaffold is a valuable building block in medicinal chemistry, offering multiple sites for chemical modification. These modifications are crucial for tuning the molecule's physicochemical properties, biological activity, and selectivity. Derivatization strategies primarily target the primary amine of the aminoethyl side chain, the amino group on the pyridine ring, and the ring carbon atoms, allowing for the creation of diverse compound libraries for drug discovery programs.

Modifications at the Aminoethyl Side Chain

The primary amine of the ethylamine side chain is a key site for derivatization, allowing for the introduction of a wide array of functional groups through well-established amine chemistry. These modifications can significantly impact the molecule's interaction with biological targets.

Common modifications include acylation and reductive amination. Acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. This transformation is significant as the resulting amides can engage in different hydrogen bonding interactions than the initial amine. nih.gov For instance, in the development of novel aminomethyl-pyridine inhibitors of dipeptidyl peptidase IV (DPP-4), the primary amine was converted into various amides. nih.gov The substitution of a primary amide with a methyl amide or a cyano-substituted amide led to a significant improvement in inhibitory potency. nih.gov

Another widely used technique is reductive dimethylation, which converts primary amines into tertiary amines. nih.gov This method helps in exploring the impact of amine basicity and steric bulk on biological activity. nih.gov

Table 1: Examples of Aminoethyl Side Chain Modifications

Starting Material Reagent/Condition Product Type Significance Reference
Primary Amine Acyl Chloride/Base Amide Alters hydrogen bonding, can improve potency. nih.gov nih.gov
Primary Amine Formaldehyde, Pyridine-BH₃ complex Dimethyl Amine Modifies basicity and steric profile. nih.gov nih.gov

Functionalization of the Pyridine Ring System

The pyridine ring of this compound offers several positions for functionalization to modulate electronic properties and explore new binding interactions. The 2-amino group and the carbon atoms of the ring can be chemically altered.

One approach involves the introduction of substituents onto the pyridine ring. For example, a series of 5-aminomethyl-4-aryl-pyridines were synthesized as potent and selective DPP-4 inhibitors, demonstrating that aryl substitution at the 4-position is a key strategy for increasing potency. nih.gov In other research, the introduction of an ethylthio group at the 4-position of a 2-pyridone core was achieved, showcasing another method of ring functionalization. researchgate.net

Furthermore, the 2-amino group itself can be a point of modification or can influence the synthesis of more complex derivatives. The design of 2-amino-4-(1-piperidine) pyridine derivatives as ALK/ROS1 dual inhibitors highlights how the pyridine core can be appended with other cyclic structures to target specific protein kinases. nih.gov

Table 2: Examples of Pyridine Ring Functionalization

Position Modification Type Example Compound Class Therapeutic Target Reference
4-position Aryl substitution 5-aminomethyl-4-aryl-pyridines DPP-4 nih.gov
4-position Alkylthio substitution N-substituted-4-ethylsulfanyl-2-pyridones Antimicrobial researchgate.net

Formation of Novel Heterocyclic Systems Incorporating the Chiral Aminopyridine Moiety

The aminopyridine core serves as a versatile precursor for the construction of fused and linked heterocyclic systems. These more complex structures can access different regions of chemical space and lead to novel biological activities.

One prominent strategy is the synthesis of triazolopyridines. These bicyclic systems are important in medicinal chemistry and can be synthesized through the heterocyclization of functionalized pyridines. researchgate.net For instance, hydrazine (B178648) derivatives of pyridinethiones can undergo successive heterocyclization to yield tricyclic triazolo[4,3-a]pyridines. researchgate.net

Another approach is the construction of pyrimidine (B1678525) rings fused or linked to the pyridine core. The synthesis of 4-(pyridine-2-yl) pyrimidin-2-amine was achieved by reacting (Z)-3-dimethylamino-1-(pyridine-2-yl)prop-2-en-1-one with guanidine (B92328) nitrate. chemicalbook.com This demonstrates the conversion of a pyridine derivative into a more complex bi-heterocyclic system. chemicalbook.com

Additionally, the synthesis of thiazolo[4,5-b]pyridines represents another avenue for creating novel heterocyclic systems. researchgate.net These fused systems are of interest for their potential antimicrobial activities. researchgate.net The development of synthetic methods for such condensed systems is an active area of research. researchgate.net

Table 3: Examples of Novel Heterocyclic Systems

Starting Moiety Resulting Heterocycle Synthetic Strategy Potential Application Reference
Pyridine Triazolopyridine Heterocyclization of 2-(1,2,4-triazol-5-yl)acetonitriles Medicinal Chemistry researchgate.net
Pyridine Pyrimidine Cyclocondensation with guanidine nitrate Undisclosed chemicalbook.com

Advanced Spectroscopic and Structural Characterization in Academic Research

Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying functional groups and probing the conformational landscape of a molecule. youtube.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes. For aminopyridine derivatives, FT-IR is particularly useful for identifying the characteristic vibrations of the pyridine (B92270) ring and the amino group. nih.govmdpi.com

Key vibrational modes for primary amines like (S)-4-(1-Aminoethyl)pyridin-2-amine include N-H stretching, N-H bending, and C-N stretching vibrations. orgchemboulder.com Primary amines typically exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching. orgchemboulder.com The N-H bending vibration for primary amines is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com Furthermore, a broad band due to N-H wagging can be observed between 910-665 cm⁻¹. orgchemboulder.com

The C-N stretching vibrations for aromatic amines are typically found in the 1335-1250 cm⁻¹ region, while those for aliphatic amines appear at 1250-1020 cm⁻¹. orgchemboulder.com For this compound, which contains both aromatic (pyridin-2-amine) and aliphatic (aminoethyl) C-N bonds, bands in both regions would be anticipated. The pyridine ring itself will also display characteristic C=C and C=N stretching vibrations. researchgate.net

Table 1: General FT-IR Data for Primary Amines

Vibrational Mode **Typical Wavenumber Range (cm⁻¹) **
N-H Stretch (Asymmetric & Symmetric)3400-3250
N-H Bend1650-1580
C-N Stretch (Aromatic)1335-1250
C-N Stretch (Aliphatic)1250-1020
N-H Wag910-665

This table presents generalized data for primary amines and is intended for illustrative purposes. Specific peak positions for this compound may vary.

In the study of aminopyridine compounds, Raman spectroscopy can help to confirm the assignments made from FT-IR data and provide additional structural details. nih.gov The technique is also highly effective for studying molecules adsorbed on surfaces, a field known as Surface-Enhanced Raman Spectroscopy (SERS). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It is based on the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. For pyridine derivatives, the protons on the aromatic ring typically resonate at lower fields (higher ppm values) compared to those in aliphatic chains due to the ring's diamagnetic anisotropy. chemicalbook.com

In the case of this compound, distinct signals would be expected for the protons on the pyridine ring, the methine proton (CH), the methylene (B1212753) protons (CH₂), and the amine protons (NH₂). The chemical shifts of the pyridine protons are influenced by the positions of the amino and aminoethyl substituents. For example, in 2-amino-4-methylpyridine, the proton at the 6-position (adjacent to the nitrogen) appears at a lower field (around 7.81 ppm) compared to the protons at the 3 and 5-positions. chemicalbook.com The formation of salts, such as hydrochlorides, can cause a downfield shift for all protons due to the decreased electron density on the ring. pw.edu.pl

The coupling between adjacent protons (spin-spin coupling) provides information about the connectivity of the atoms. For instance, the methine proton of the aminoethyl group would be expected to show a quartet splitting pattern due to coupling with the three protons of the adjacent methyl group.

Table 2: Illustrative ¹H NMR Data for a Related Structure: 4-(2-Aminoethyl)pyridine

Proton Assignment Chemical Shift (δ, ppm)
Pyridine H-2, H-68.487
Pyridine H-3, H-57.134
-CH₂- (adjacent to pyridine)2.977
-CH₂- (adjacent to NH₂)2.734
-NH₂1.83

Data from ChemicalBook for 4-(2-Aminoethyl)pyridine and is for comparative purposes. chemicalbook.com Actual shifts for this compound will differ.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

For this compound, separate signals would be expected for each of the carbon atoms in the pyridine ring and the aminoethyl side chain. The carbons of the pyridine ring will appear in the aromatic region of the spectrum. For instance, in 2-aminopyridine (B139424), the carbon atom bonded to the amino group (C2) resonates at a significantly different chemical shift compared to the other ring carbons. chemicalbook.com The chemical shifts of the aliphatic carbons in the aminoethyl group will be found at higher fields (lower ppm values).

Table 3: Illustrative ¹³C NMR Data for a Related Structure: 2-(2-Aminoethyl)pyridine

Carbon Assignment Chemical Shift (δ, ppm)
Pyridine C2161.8
Pyridine C6149.3
Pyridine C4136.5
Pyridine C3123.5
Pyridine C5121.2
-CH₂- (adjacent to pyridine)41.2
-CH₂- (adjacent to NH₂)38.9

Data from SpectraBase for 2-(2-Aminoethyl)pyridine and is for comparative purposes. spectrabase.com Actual shifts for this compound will differ.

While 1D NMR spectra provide a wealth of information, complex molecules often require the use of two-dimensional (2D) NMR techniques to unambiguously assign all proton and carbon signals and to determine the molecule's three-dimensional structure. rsc.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are directly bonded. This is a crucial technique for determining the stereochemistry and conformation of a molecule, including the relative orientation of substituents. For a chiral molecule like this compound, NOESY can be instrumental in confirming the spatial arrangement around the stereocenter.

The use of chiral solvating agents in NMR spectroscopy can also be employed to determine the enantiomeric purity of chiral amines. nih.gov

X-ray Crystallography for Absolute Configuration Determination and Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of a chiral center.

To characterize this compound, a suitable single crystal of the compound would be required. By diffracting X-rays off the crystal's electron clouds, a diffraction pattern is generated. Analysis of this pattern allows for the construction of a detailed electron density map, from which the precise position of each atom in the molecule can be determined. For a chiral molecule, this analysis unequivocally establishes the (S) or (R) configuration at the stereocenter. Furthermore, it reveals the molecule's conformation and how it packs within the crystal lattice, including any intermolecular interactions such as hydrogen bonding. While crystallographic data for structurally similar pyridine derivatives exist, specific studies on this compound are not readily found in the literature.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

For any application involving a single enantiomer, it is crucial to determine its enantiomeric purity. Chiral chromatography is the primary method used to separate and quantify the enantiomers of a chiral compound. This is typically achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP).

The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation and the appearance of two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer.

To determine the enantiomeric excess (ee) of a sample of this compound, it would be analyzed by chiral HPLC or GC. The resulting chromatogram would be used to calculate the percentage of the (S)- and (R)-enantiomers. The enantiomeric excess is a measure of the purity of the sample and is calculated using the formula:

ee (%) = |([S] - [R]) / ([S] + [R])| x 100

The selection of the appropriate chiral column and mobile phase conditions would be a critical step in developing a robust analytical method for this compound.

Computational Chemistry and Theoretical Studies on S 4 1 Aminoethyl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (S)-4-(1-Aminoethyl)pyridin-2-amine, DFT calculations would provide fundamental insights into its stability, electronic properties, and chemical reactivity. dergipark.org.trresearchgate.net These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311+G(d,p), which offers a good balance between accuracy and computational cost. dergipark.org.tr

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, which has rotatable single bonds in its ethylamino side chain, a conformational analysis is crucial. This involves exploring different rotational isomers (conformers) to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally. mdpi.com The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, vibrational frequency calculations are performed. These computations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be compared with experimental spectroscopic data to validate the accuracy of the computational model. dergipark.org.tr Key vibrational modes for this compound would include N-H stretching and bending from the two amino groups, C-H stretching from the ethyl group and pyridine (B92270) ring, and the characteristic ring breathing modes of the pyridine core. dergipark.org.tr

For the related molecule, 4-(1-Aminoethyl)pyridine, DFT calculations have been used to assign experimental vibrational bands. For example, the in-plane NH2 bending vibration was calculated at 1595 cm⁻¹ (B3LYP), which aligns well with the experimental value of 1605 cm⁻¹. dergipark.org.tr Similar correlations would be expected for this compound.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. dergipark.org.tr

For this compound, the distribution of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack. The presence of two amino groups and the pyridine nitrogen atom would significantly influence the location and energy of these orbitals. Analysis of the FMOs also explains intramolecular charge transfer (ICT) phenomena, which are responsible for the molecule's electronic absorption properties. dergipark.org.tr

Below is an illustrative table of FMO energies calculated for the related compound 4-(1-Aminoethyl)pyridine using different DFT functionals. dergipark.org.tr A similar analysis for this compound would be expected to show different energy values due to the electronic influence of the second amino group.

Computational MethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
B3LYP/6-311+G(d,p)-7.05-0.976.08
B3PW91/6-311+G(d,p)-7.03-0.946.09
This data is for the related compound 4-(1-Aminoethyl)pyridine and is for illustrative purposes only. dergipark.org.tr

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. dergipark.org.tr This analysis provides the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability).

Furthermore, the influence of solvents on the electronic spectra (solvatochromism) can be modeled using continuum models like the Polarizable Continuum Model (PCM). dergipark.org.tr These models simulate the solvent environment and allow for the prediction of spectral shifts (blue or red shifts) when the molecule is moved from the gas phase to a solution. For this compound, studying solvatochromic effects would be important for understanding its behavior in biological or chemical systems where it is not in isolation.

Global Reactivity Descriptors and Chemical Hardness-Softness Analysis

Based on the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). dergipark.org.tr

Chemical Hardness (η) measures the resistance to change in electron distribution. It is calculated as (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness (1/η) and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters provide a quantitative profile of the molecule's reactivity. For instance, a low chemical softness value for the related 4-(1-Aminoethyl)pyridine suggests it is theoretically non-toxic. dergipark.org.tr

The table below shows illustrative values for these descriptors calculated for 4-(1-Aminoethyl)pyridine.

ParameterB3LYP (eV)B3PW91 (eV)
Ionization Potential (I)7.057.03
Electron Affinity (A)0.970.94
Chemical Hardness (η)3.042.95
Chemical Softness (S)0.160.16
Electrophilicity Index (ω)2.642.60
This data is for the related compound 4-(1-Aminoethyl)pyridine and is for illustrative purposes only. dergipark.org.tr

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation would model the movements of atoms in this compound by solving Newton's equations of motion. tandfonline.com

This type of study is particularly valuable for understanding:

Conformational Flexibility : How the molecule samples different conformations in solution at a given temperature.

Solvent Interactions : The specific interactions, such as hydrogen bonding, between the molecule's amino groups and pyridine nitrogen with surrounding solvent molecules (e.g., water).

Binding Dynamics : In medicinal chemistry, MD simulations are crucial for studying how a ligand like this compound binds to a biological target, such as a protein receptor, and the stability of the resulting complex. tandfonline.com

An MD simulation of this compound in an aqueous environment would reveal the structure and dynamics of the solvation shell and the stability of intramolecular versus intermolecular hydrogen bonds.

Mechanistic Biological Investigations of S 4 1 Aminoethyl Pyridin 2 Amine and Its Derivatives

In Vitro Biological Activity Profiling and Target Identification

While direct and extensive in vitro profiling for (S)-4-(1-Aminoethyl)pyridin-2-amine is not widely published, the 2-aminopyridine (B139424) scaffold is a well-established pharmacophore that interacts with a variety of biological targets. Research on analogous compounds suggests that this molecule could exhibit inhibitory activity against enzymes such as kinases and nitric oxide synthase, and may also function as a ligand for G-protein coupled receptors like the histamine (B1213489) H3 receptor. nih.govnih.govnih.gov

Enzyme Inhibition Studies (e.g., Kinases, Nitric Oxide Synthase)

Kinase Inhibition: The 2-aminopyridine framework is a cornerstone in the design of kinase inhibitors. Derivatives have been developed as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase, which are crucial targets in oncology. nih.gov For instance, a series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives showed significant anti-proliferative activity against cancer cell lines driven by these kinases. nih.gov The compound 2e from this series demonstrated IC₅₀ values of 6.27 µM and 10.71 µM against ALK-addicted H3122 and ROS1-addicted HCC78 cell lines, respectively. nih.gov Furthermore, it displayed potent enzymatic inhibition against the crizotinib-resistant ALKL1196M mutant with an IC₅₀ of 41.3 nM. nih.gov The 2-aminopyridine moiety typically forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a fundamental interaction for inhibitory activity. nih.gov Additionally, other pyridine-containing structures have been identified as inhibitors of the Tie-2 receptor tyrosine kinase, which is involved in angiogenesis. rcsb.org This suggests that this compound could be a candidate for kinase inhibitor screening programs.

Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide by the neuronal nitric oxide synthase (nNOS) is implicated in various neurodegenerative conditions. nih.gov The 2-aminopyridine scaffold has been successfully utilized to develop potent and highly selective inhibitors of nNOS. nih.govnih.gov These inhibitors are designed to interact with a key aspartate residue in the nNOS active site, a feature that confers selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms. nih.gov A series of 2-aminopyridine derivatives with different functionalities at the 4-position have been reported with excellent potency and selectivity. For example, compound 17 in a reported series, which features a difluorobenzene ring linked to the 2-aminopyridine scaffold, showed a Kᵢ of 19 nM for human nNOS, with over 1000-fold selectivity against human eNOS and 115-fold selectivity against human iNOS. nih.gov Given that this compound possesses the core 2-aminopyridine structure, it represents a foundational structure for potential nNOS inhibition.

Table 1: In Vitro Inhibition of Nitric Oxide Synthase (NOS) Isoforms by 2-Aminopyridine Analogs This table presents data for compounds structurally related to this compound to illustrate the potential for NOS inhibition.

Compound nNOS Kᵢ (nM) Selectivity (eNOS/nNOS) Selectivity (iNOS/nNOS) Reference
Analog 1 Low nanomolar ~2000-fold ~600-fold nih.gov
Analog 2 (Ether) Low nanomolar ~2000-fold ~600-fold nih.gov
Compound 17 19 (human) 1075-fold 115-fold nih.gov

Receptor Binding Assays and Agonist/Antagonist Characterization (e.g., Histamine H3 Receptor)

The histamine H3 receptor (H3R) is a G protein-coupled receptor that modulates the release of various neurotransmitters in the central nervous system, making it a target for cognitive and sleep-related disorders. nih.gov While most H3R agonists are imidazole-based, recent research has identified non-imidazole scaffolds. nih.govnih.gov A series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines has been described as high-affinity H3R agonists. nih.govnih.gov The key compound from this series, VUF16839 (14d) , exhibits a pKᵢ of 8.5 and functions as a full agonist with a pEC₅₀ of 9.5. nih.govnih.gov The proposed binding mode for these compounds indicates that the 2-aminopyrimidine (B69317) core and the basic amine side chain engage in key interactions within the receptor binding pocket, similar to those of histamine. nih.govnih.gov The structural similarity of the 2-aminopyridine core in this compound to the 2-aminopyrimidine in these H3R agonists suggests a potential for interaction with the H3 receptor.

Table 2: In Vitro Activity of Aminopyrimidine Analogs at the Human Histamine H₃ Receptor This table presents data for compounds structurally related to this compound to illustrate the potential for H₃R activity.

Compound H₃R Binding Affinity (pKᵢ) H₃R Functional Activity (pEC₅₀) Efficacy Reference
11b - - Partial Agonist nih.govnih.gov
14b > Histamine - - nih.gov
14c 8.0 - - acs.org
VUF16839 (14d) 8.5 9.5 Full Agonist nih.govnih.govnih.gov

Protein-Ligand Interaction Studies

The precise interactions of this compound with protein targets have not been empirically determined. However, computational and experimental methods provide a framework for predicting and analyzing such interactions. nih.govosu.edu Techniques like native mass spectrometry can elucidate ligand binding sites and conformational changes upon binding. osu.edu Molecular modeling and docking studies on related 2-aminopyridine inhibitors of nNOS and kinase targets consistently show the 2-amino group acting as a hydrogen bond donor to a backbone carbonyl in the protein's hinge region. nih.govnih.gov The pyridinic nitrogen often acts as a hydrogen bond acceptor. nih.gov For H3R agonists, the basic amine of the side chain is crucial, forming a salt bridge with a key aspartic acid residue (Asp114) in transmembrane domain 3, while the heterocyclic core occupies a deeper part of the binding pocket. nih.gov It is highly probable that this compound would engage its targets through a similar combination of hydrogen bonds and ionic interactions.

Structure-Activity Relationship (SAR) Studies through Molecular Modifications

The biological activity of aminopyridine derivatives is highly sensitive to their substitution patterns and stereochemistry. nih.govnih.gov

Impact of Chiral Center Stereochemistry on Biological Efficacy

The presence of a chiral center in the 1-aminoethyl substituent of this compound is of paramount importance for its biological efficacy. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in molecular recognition by protein targets. mdpi.comresearchgate.net For chiral amines, one enantiomer often exhibits significantly higher potency, as the precise three-dimensional arrangement of atoms is critical for optimal interaction with the asymmetric environment of a protein's binding site. mdpi.comnih.gov Studies on other chiral molecules, such as the isomers of 3-Br-acivicin, have demonstrated that biological activity can be confined to a single stereoisomer. In that case, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, which was attributed to stereoselective uptake by amino acid transporters and/or specific binding to the target enzyme. mdpi.comresearchgate.net Therefore, it is highly likely that the (S)-configuration of the aminoethyl group in the title compound is a critical determinant of its potency and selectivity for its specific biological target(s), with the (R)-enantiomer expected to have vastly different or negligible activity.

Positional and Substituent Effects on Biological Activity

SAR studies on related 2-aminopyridine and aminopyrimidine series provide valuable insights into how modifications would likely affect the activity of this compound.

The 2-Amino Group: This group is often essential for activity, acting as a primary hydrogen bond donor to the target protein, as seen in kinase and nNOS inhibitors. nih.govnih.gov

The Pyridine Nitrogen: Its position is crucial for defining the geometry of interaction. In many kinase inhibitors, it accepts a hydrogen bond. nih.gov

Substitution at the 4-Position: This position is a key vector for modification to enhance potency and selectivity. In the 2-aminopyridine nNOS inhibitors, large and complex substituents at this position are well-tolerated and crucial for achieving high selectivity. nih.gov For the title compound, the 1-aminoethyl group at this position is the primary determinant of its specific interactions.

Modifications to the Aminoethyl Side Chain: In analogous H3R agonists, the nature of the alkyl substitution on the terminal amine significantly influences potency. nih.gov For instance, while monomethylated and monoethylated derivatives often retain high affinity, bulkier or dialkylated substituents can lead to a loss of affinity. nih.govacs.org This suggests that for this compound, the primary amine is likely optimal for certain targets, while small alkyl substitutions might be tolerated or even beneficial for others. Replacing the amine with other functional groups, such as an ether, was shown in nNOS inhibitors to be a viable strategy to reduce basicity and potentially improve pharmacokinetic properties while maintaining potency. nih.gov

Pharmacophore Elucidation for Rational Design

The rational design of novel therapeutic agents often begins with the identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of the pyridine and pyrimidine (B1678525) scaffolds, which are structurally related to this compound, pharmacophore modeling has been instrumental in developing potent inhibitors for various biological targets.

For instance, in the design of tubulin polymerization inhibitors, a class of anticancer agents, the pyridine ring has been used as a rigid linker to maintain the optimal cis-orientation of two aryl rings, mimicking the structure of natural products like combretastatin (B1194345) A-4. nih.gov This strategic placement of aromatic and hydrogen-bonding groups is crucial for interaction with the colchicine-binding site on tubulin. jst.go.jpnih.gov Similarly, the development of inhibitors for SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2), a target in type 2 diabetes, utilized in-silico ligand-based drug design (LBDD) to create novel 4-substituted 2-pyridin-2-ylamides. nih.gov These examples underscore the importance of understanding the key chemical features that drive biological activity, enabling the targeted synthesis of more effective and selective molecules.

Cellular Mechanism of Action Studies (in vitro cell line investigations)

In vitro studies using various cell lines have been crucial in elucidating the cellular mechanisms through which this compound derivatives exert their effects. These investigations have focused on their ability to modulate specific cellular pathways and to influence cell fate in the context of cancer.

PCSK9 Secretion: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma cholesterol levels. nih.govmdpi.com It functions by promoting the degradation of the low-density lipoprotein receptor (LDLR), thereby reducing the clearance of LDL cholesterol from the bloodstream. nih.govmdpi.com Research has identified small molecules, including 4-amino-2-pyridone derivatives, that can inhibit the secretion of PCSK9 from liver cells (hepatocytes). nih.gov In studies using HepG2 cells, a human liver cancer cell line, a potent anti-PCSK9 candidate, compound 5c, was shown to completely block PCSK9 secretion at a concentration of 5 µM. nih.gov This inhibition leads to an increase in LDLR expression on the cell surface, enhancing the uptake of LDL cholesterol. nih.gov The mechanism is believed to involve the modulation of PCSK9's journey through the endoplasmic reticulum and Golgi apparatus, where it undergoes maturation before being secreted. nih.govmdpi.com

Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. jst.go.jp Several derivatives of pyridine and pyrimidine have been identified as potent inhibitors of tubulin polymerization. nih.govjst.go.jp These compounds bind to the colchicine (B1669291) site on tubulin, disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle. jst.go.jprsc.org For example, a novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were shown to potently inhibit tubulin polymerization, with compound 5i being particularly active. jst.go.jp Similarly, certain diarylpyridine derivatives have demonstrated significant inhibition of tubulin polymerization in a dose-dependent manner. nih.gov

Table 1: Effect of Pyridine and Pyrimidine Derivatives on Cellular Pathways

Compound ClassTarget PathwayCell Line(s)Observed EffectReference(s)
4-Amino-2-pyridone derivativesPCSK9 SecretionHepG2Complete blockage of PCSK9 secretion nih.gov
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-aminesTubulin PolymerizationMCF-7, HepG2Potent inhibition of tubulin polymerization, G2/M arrest jst.go.jp
DiarylpyridinesTubulin PolymerizationHeLa, MCF-7, SGC-7901Significant inhibition of tubulin polymerization nih.gov
5-Aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-onesTubulin PolymerizationA549, HeLa, MCF-7Inhibition of tubulin polymerization, G2/M arrest rsc.org

A key outcome of disrupting tubulin polymerization is the arrest of the cell cycle at the G2/M phase, which can subsequently lead to programmed cell death, or apoptosis. jst.go.jp Numerous studies on pyridine and pyrimidine derivatives have confirmed this mechanism of action in various cancer cell lines.

For instance, compound 5i, a 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine, was found to induce G2/M phase arrest in MCF-7 breast cancer cells. jst.go.jp Further analysis using Annexin V-FITC/PI staining confirmed that this cell cycle arrest was followed by the induction of apoptosis. jst.go.jp Similarly, 4-(imidazol-5-yl)pyridine derivatives have been shown to cause cell cycle arrest and promote apoptosis in K562 (leukemia), MCF-7 (breast cancer), and HT29 (colon cancer) cell lines. strath.ac.uk Another pyridine derivative, 4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline (FPTHQ), induced G0/G1 cell cycle arrest in A2780 ovarian cancer cells, leading to cellular senescence, another form of cell growth arrest. nih.gov The induction of apoptosis has also been observed with bis(2-aminoethyl)amine derivatives in various cancer cell lines. nih.govmdpi.com

Table 2: Effects of Pyridine and Imidazole Derivatives on Cell Cycle and Apoptosis in Cancer Cell Lines

Compound/DerivativeCell Line(s)Cell Cycle EffectApoptosis InductionReference(s)
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine (5i)MCF-7G2/M ArrestYes jst.go.jp
4-(Imidazol-5-yl)pyridine derivative (10c)K562, MCF-7, HT29ArrestYes strath.ac.uk
4-(4-Fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline (FPTHQ)A2780G0/G1 ArrestSenescence nih.gov
Bis(2-aminoethyl)amine derivative (6)A549, CaCo-2Not specifiedYes nih.govmdpi.com
Amino acid conjugates of aminopyridine (S3c, S5b, S6c)A2780, A2780CISRNot specifiedYes nih.gov

Computational Biology and Molecular Docking for Ligand-Target Interaction Prediction

Computational methods, particularly molecular docking, are powerful tools for predicting and understanding the interactions between small molecules and their biological targets. mdpi.com This approach has been widely applied to study derivatives of this compound, providing valuable insights into their binding modes and informing the design of more potent and selective inhibitors.

Molecular docking studies have been instrumental in elucidating the binding of various pyridine and pyrimidine derivatives to the colchicine-binding site of tubulin. jst.go.jp These studies have helped to rationalize the structure-activity relationships (SAR) observed in biological assays and have guided the synthesis of new analogues with improved activity. jst.go.jp For example, the docking of a 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine derivative, 5i, suggested a probable binding mode within the colchicine site. jst.go.jp

In the context of kinase inhibition, molecular docking has been used to predict the binding affinities of 4-(imidazol-5-yl)pyridine derivatives to B-RAF and p38α kinases, revealing a high affinity for the kinase pockets. strath.ac.uk Similarly, for 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting cyclin-dependent kinases (CDK2/4/6), molecular docking and molecular dynamics simulations have been employed to understand the binding mechanisms and to guide the development of more potent inhibitors. nih.gov Furthermore, docking studies have been used to investigate the interaction of aminothiazole and aminopyridine derivatives with multiple protein targets implicated in cancer signaling pathways. nih.gov These computational approaches, by providing a detailed view of ligand-target interactions at the atomic level, are indispensable in modern drug discovery and development. nih.govmdpi.com

Future Directions and Emerging Research Avenues for S 4 1 Aminoethyl Pyridin 2 Amine

Development of Green Chemistry-Compliant Synthetic Methodologies

The future synthesis of (S)-4-(1-Aminoethyl)pyridin-2-amine will likely prioritize sustainability and environmental responsibility. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com Research in this area could focus on several key strategies.

One promising approach is the development of one-pot multicomponent reactions (MCRs). nih.govrsc.org These reactions combine multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification procedures. A hypothetical MCR for this target compound could involve a chiral starting material to install the (S)-stereocenter, a pyridine (B92270) precursor, and an aminating agent under catalytic conditions.

Furthermore, the use of environmentally benign solvents, such as water, ethanol, or supercritical fluids, is a cornerstone of green synthesis. mdpi.comrsc.org Moving away from traditional volatile organic compounds (VOCs) is critical. Research could investigate catalytic systems that are highly efficient in aqueous media. rsc.org The development of recyclable catalysts, potentially heterogeneous catalysts or homogeneous catalysts immobilized on a solid support, would also align with green chemistry goals by allowing for easy separation and reuse, thus lowering costs and environmental impact. rsc.org

Green Synthesis Strategy Description Potential Advantage
One-Pot Multicomponent Reactions Combining three or more reactants in a single synthetic operation to form the final product. nih.govrsc.orgReduced step count, less solvent waste, improved atom economy, and lower energy consumption.
Use of Green Solvents Employing solvents like water, ethanol, or supercritical CO2 instead of hazardous organic solvents. mdpi.comImproved safety profile, reduced environmental pollution, and potential for novel reactivity.
Recyclable Catalysis Utilizing heterogeneous or immobilized homogeneous catalysts that can be easily recovered and reused. rsc.orgLower catalyst loading over time, reduced cost, and minimized metal contamination in the final product.
Asymmetric Hydrogenation The catalytic addition of hydrogen to a prochiral substrate to create a chiral center, which is a key step for synthesizing chiral amines. acs.orgHigh enantioselectivity, atom economy, and potential for creating the desired (S)-enantiomer directly.

These methodologies represent a significant shift from classical synthetic routes, aiming to produce this compound through processes that are not only efficient but also sustainable. rsc.org

Exploration of Novel Catalytic Transformations and Chiral Auxiliary Roles

The molecular architecture of this compound makes it a prime candidate for applications in asymmetric catalysis. The presence of a chiral center and multiple nitrogen atoms allows it to function as a chiral ligand for transition metals or as a chiral auxiliary.

As a chiral ligand, the compound could coordinate with metals like rhodium, iridium, palladium, or ruthenium to form catalysts for asymmetric reactions, such as hydrogenation, transfer hydrogenation, or C-C bond-forming reactions. acs.org The bidentate or potentially tridentate nature of the ligand could confer a rigid conformational geometry upon the metal center, enabling high stereocontrol during the catalytic cycle. Future research would involve synthesizing these metal complexes and evaluating their efficacy in a range of asymmetric transformations.

Alternatively, the compound could serve as a chiral auxiliary. wikipedia.orgsigmaaldrich.com In this role, it would be temporarily attached to a prochiral substrate molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary can be cleaved and recovered for reuse. sigmaaldrich.com The amino groups on this compound provide handles for covalent attachment to substrates containing carboxylic acids or other suitable functional groups.

Potential Catalytic Role Mechanism of Action Example Application
Chiral Ligand Coordinates to a transition metal, creating a chiral environment that influences the stereochemical outcome of a reaction.Asymmetric hydrogenation of ketones or imines; Asymmetric C-C cross-coupling reactions.
Chiral Auxiliary Temporarily bonded to a substrate to direct a diastereoselective reaction. It is removed in a later step. wikipedia.orgStereoselective alkylation of enolates; Diastereoselective aldol (B89426) reactions.
Organocatalyst The amine groups could potentially act as a base or hydrogen-bond donor to catalyze reactions without a metal.Michael additions; Aldol reactions.

The exploration of these roles is a fertile ground for discovering new synthetic methods and expanding the toolkit of asymmetric synthesis.

Advanced Computational Modeling for Predictive Design and De Novo Discovery

Computational chemistry offers powerful tools for accelerating research and reducing the experimental burden. For this compound, advanced computational modeling can be employed to predict its properties and guide its application in catalysis and drug discovery.

Techniques such as Density Functional Theory (DFT) can be used to model the three-dimensional structure of metal complexes containing this compound as a ligand. These models can help predict the most stable coordination geometries and rationalize the stereochemical outcomes of catalytic reactions. By understanding the transition states of a catalyzed reaction, researchers can rationally modify the ligand structure to improve selectivity and activity.

In the context of medicinal chemistry, molecular docking simulations can predict how this compound might bind to the active sites of biological targets like enzymes or receptors. smolecule.com These predictions can identify promising protein targets for which the compound might act as an inhibitor or modulator. nih.gov Furthermore, de novo design algorithms could use the aminopyridine scaffold as a starting point to generate novel molecules with optimized binding affinity and drug-like properties. Quantitative Structure-Activity Relationship (QSAR) studies could further refine these designs by correlating structural features with biological activity.

Elucidation of Broader Mechanistic Biological Roles and Identification of New Biological Targets

The 2-aminopyridine (B139424) scaffold is a well-known pharmacophore present in numerous biologically active molecules and approved drugs. researchgate.netnih.gov This suggests that this compound is a strong candidate for biological investigation. Future research should aim to identify its specific biological targets and elucidate its mechanism of action.

Initial screening could involve testing the compound against a broad panel of enzymes and receptors, particularly those known to be modulated by other aminopyridines. For instance, various substituted aminopyridines have shown activity as inhibitors of nitric oxide synthase (iNOS), which is implicated in inflammatory processes. nih.gov Other potential targets include protein kinases, which are central to cellular signaling and are often dysregulated in diseases like cancer. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing (S)-4-(1-Aminoethyl)pyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, magnesium-mediated reductions in ethanol (e.g., for analogous pyridin-2-amine derivatives) can introduce aminoethyl groups, followed by silica gel chromatography for purification . Optimization includes:
  • Temperature Control : Reactions at 0–25°C minimize side products.
  • Catalyst Selection : Palladium-based catalysts in C–N coupling reactions improve regioselectivity .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) resolves enantiomers and removes impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • 1H NMR (600 MHz, DMSO-d6) : Key signals include δ 1.3–1.5 ppm (doublet for CH3 in aminoethyl) and δ 6.5–8.0 ppm (pyridine protons). Coupling constants (e.g., <sup>3</sup>J = 5–7 Hz) confirm stereochemistry .
  • LCMS-ESI : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 152) confirm molecular weight. Fragmentation patterns (e.g., loss of NH2 groups) validate substituents .
  • Polarimetry : Specific rotation ([α]D) distinguishes (S)- and (R)-enantiomers .

Advanced Research Questions

Q. How does the stereochemistry at the aminoethyl group influence the biological activity or molecular interactions of this compound?

  • Methodological Answer : The (S)-enantiomer often exhibits distinct binding affinity due to spatial compatibility with chiral biological targets. For example, in related compounds like 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-trans-cyclohexanecarboxamide, the (R)-configuration showed higher inhibition of Rho-associated kinases . To assess stereochemical effects:
  • Docking Studies : Compare binding poses of (S)- and (R)-enantiomers with target proteins (e.g., kinases).
  • Pharmacokinetic Assays : Measure enantiomer-specific ADMET properties using chiral HPLC .

Q. What strategies can resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or LCMS data often arise from tautomerism or residual solvents. Mitigation strategies include:
  • Variable Temperature NMR : Identify dynamic equilibria (e.g., amine proton exchange) by analyzing signal splitting at 25°C vs. 40°C .
  • Deuterated Solvent Swapping : Replace DMSO-d6 with CDCl3 to resolve overlapping peaks .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (±0.001 Da) to rule out isobaric impurities .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal : Segregate aqueous and organic waste; neutralize acidic/basic residues before disposal .
  • Spill Management : Absorb spills with vermiculite, seal in containers, and label for hazardous waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.